Methyl 3-amino-2-methylpropanoate hydrochloride
Overview
Description
Methyl 3-amino-2-methylpropanoate hydrochloride is a chemical compound with the CAS Number: 88512-06-5 . It has a molecular weight of 153.61 . The compound is typically stored at room temperature in an inert atmosphere . It is a solid substance .
Molecular Structure Analysis
The InChI code for Methyl 3-amino-2-methylpropanoate hydrochloride is 1S/C5H11NO2.ClH/c1-4(3-6)5(7)8-2;/h4H,3,6H2,1-2H3;1H . The InChI key is RVPWGKBKRYTOHJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Methyl 3-amino-2-methylpropanoate hydrochloride is a solid substance . It is stored at room temperature in an inert atmosphere .Scientific Research Applications
Pharmacology
Methyl 3-amino-2-methylpropanoate hydrochloride: is utilized in pharmacological research due to its properties as an amino acid ester. It can serve as a building block for the synthesis of more complex molecules that may have therapeutic potential. Its role in drug design and discovery is pivotal, especially in the development of novel compounds with specific biological activities .
Organic Synthesis
In organic chemistry, this compound is employed as a versatile intermediate. It can be used to introduce the amino ester functional group into larger molecules, which is a crucial step in the synthesis of various organic compounds. Its stability under different reaction conditions makes it a valuable reagent in multi-step synthetic processes .
Material Science
Methyl 3-amino-2-methylpropanoate hydrochloride: finds applications in material science, particularly in the synthesis of new materials. Its incorporation into polymers can lead to materials with unique properties, such as enhanced durability or specific interaction with other biological molecules .
Biochemistry
In biochemistry, this compound is used to study enzyme-substrate interactions and to understand the biochemical pathways involving amino acids and their derivatives. It can act as a substrate analog to investigate the specificity and mechanism of enzymes that process amino acid esters .
Medicinal Chemistry
Medicinal chemists utilize Methyl 3-amino-2-methylpropanoate hydrochloride to create novel drug candidates. Its amino acid-like structure allows for the exploration of peptidomimetic designs, which are compounds that mimic the structure of peptides and can modulate biological processes .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard or reference material in various analytical techniques, such as chromatography or mass spectrometry. It helps in the quantification and identification of substances within complex mixtures due to its well-characterized properties .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Mode of Action
It’s hypothesized that the compound interacts with its targets, leading to changes at the molecular level . .
Biochemical Pathways
The biochemical pathways affected by Methyl 3-amino-2-methylpropanoate hydrochloride are currently unknown It’s possible that the compound affects multiple pathways, leading to downstream effects that contribute to its overall action
properties
IUPAC Name |
methyl 3-amino-2-methylpropanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(3-6)5(7)8-2;/h4H,3,6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPWGKBKRYTOHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70516966 | |
Record name | Methyl 3-amino-2-methylpropanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70516966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-2-methylpropanoate hydrochloride | |
CAS RN |
88512-06-5 | |
Record name | Propanoic acid, 3-amino-2-methyl-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88512-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-2-methylpropanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70516966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-amino-2-methylpropanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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